![molecular formula C17H10ClNO4 B14619140 Methanone, (4-chlorophenyl)[5-(4-nitrophenyl)-2-furanyl]- CAS No. 59835-55-1](/img/structure/B14619140.png)
Methanone, (4-chlorophenyl)[5-(4-nitrophenyl)-2-furanyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanone, (4-chlorophenyl)[5-(4-nitrophenyl)-2-furanyl]- is a complex organic compound characterized by the presence of a chlorophenyl group, a nitrophenyl group, and a furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (4-chlorophenyl)[5-(4-nitrophenyl)-2-furanyl]- typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzoyl chloride with 5-(4-nitrophenyl)-2-furanol in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
Methanone, (4-chlorophenyl)[5-(4-nitrophenyl)-2-furanyl]- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), sulfuric acid (H2SO4).
Substitution: Sodium hydroxide (NaOH), ethanol.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of oxides.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Methanone, (4-chlorophenyl)[5-(4-nitrophenyl)-2-furanyl]- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methanone, (4-chlorophenyl)[5-(4-nitrophenyl)-2-furanyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cellular processes, leading to therapeutic effects. The pathways involved include signal transduction and metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzophenone, 4-chloro-: Similar structure but lacks the furan ring.
(4-Chlorophenyl)(4-hydroxyphenyl)methanone: Contains a hydroxy group instead of a nitro group.
(3-Chlorophenyl)(4-methoxy-3-nitrophenyl)methanone: Contains a methoxy group instead of a furan ring.
Uniqueness
Methanone, (4-chlorophenyl)[5-(4-nitrophenyl)-2-furanyl]- is unique due to the presence of both a nitrophenyl group and a furan ring, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.
Propriétés
Numéro CAS |
59835-55-1 |
|---|---|
Formule moléculaire |
C17H10ClNO4 |
Poids moléculaire |
327.7 g/mol |
Nom IUPAC |
(4-chlorophenyl)-[5-(4-nitrophenyl)furan-2-yl]methanone |
InChI |
InChI=1S/C17H10ClNO4/c18-13-5-1-12(2-6-13)17(20)16-10-9-15(23-16)11-3-7-14(8-4-11)19(21)22/h1-10H |
Clé InChI |
DKOVXZWWMOEOTG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC=C(O2)C(=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



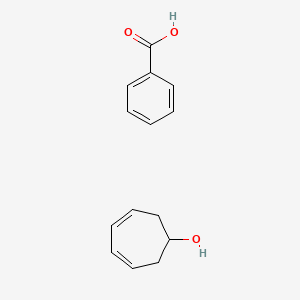
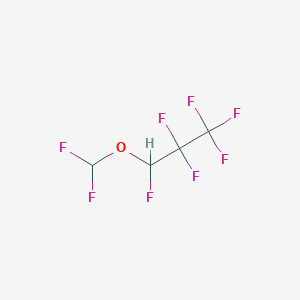
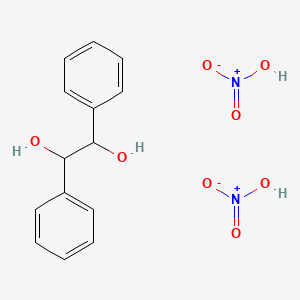


![Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 1,4-dimethyl](/img/structure/B14619099.png)
![Bicyclo[4.2.0]octan-2-one, 5,5,7,7,8,8-hexamethyl-](/img/structure/B14619102.png)
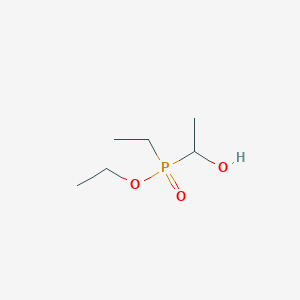


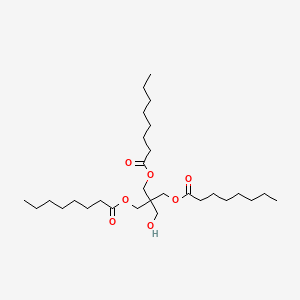
![N-[(1H-Indol-3-yl)acetyl]-L-serine](/img/structure/B14619134.png)
![1H-Pyrrolo[2,3-f]isoquinoline, 8,9-dihydro-6-methyl-](/img/structure/B14619142.png)
